

Using 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine in SAR studies

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Compound of Interest

Compound Name:	4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine
CAS No.:	946758-88-9
Cat. No.:	B3172995

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Application Note: SAR Profiling of Lipophilic Piperidine Ethers

Executive Summary & Mechanistic Rationale

In drug discovery, the **4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine** scaffold serves as a critical "tool compound" for evaluating the druggability of hydrophobic domains. Its structure combines three distinct functional regions, each serving a specific role in molecular recognition:

- The Lipophilic Tail (4-Chloro-2-cyclohexylphenol):
 - Function: Provides high-affinity anchoring via Van der Waals and

-stacking interactions. The cyclohexyl group at the ortho position introduces significant steric bulk and lipophilicity (cLogP contribution ~ +2.5), often necessary to fill large hydrophobic cavities found in Sigma-1 receptors or GPR84 allosteric sites.

- SAR Utility: Used to test the "size limit" of a binding pocket. If this bulky cyclohexyl group is tolerated, the pocket is classified as "open/flexible."
- The Linker (Oxymethyl):
 - Function: A flexible ether linkage that decouples the electronic properties of the aromatic ring from the basic amine.
 - SAR Utility: Modulating the linker length (oxymethyl vs. oxyethyl) probes the optimal distance between the hydrophobic anchor and the ionic interaction site.
- The Polar Head (Piperidine):
 - Function: Contains a secondary amine (pKa ~10-11), which is predominantly protonated at physiological pH. This cation forms a critical salt bridge with Aspartate or Glutamate residues in the target protein (e.g., Asp126 in Sigma-1).
 - SAR Utility: The piperidine ring provides a vector for further functionalization (N-alkylation) to tune solubility and blood-brain barrier (BBB) permeability.

Chemical Synthesis & Preparation Protocol

Objective: Synthesize high-purity (>98%) material for biological assay validation. Method: Williamson Ether Synthesis followed by Acidic Deprotection.

Reagents Required:

- Starting Material A: 4-Chloro-2-cyclohexylphenol (CAS 15169-52-5)
- Starting Material B: N-Boc-4-(bromomethyl)piperidine (CAS 158407-04-6)
- Base: Potassium Carbonate () or Cesium Carbonate ()

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- Solvent: DMF (anhydrous)
- Deprotection Agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Step-by-Step Protocol:

- Coupling Reaction (Ether Formation):
 - Dissolve 4-Chloro-2-cyclohexylphenol (1.0 eq) in anhydrous DMF (0.2 M concentration).
 - Add

(2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
 - Add N-Boc-4-(bromomethyl)piperidine (1.2 eq) dropwise.
 - Heat the reaction mixture to 80°C for 12–16 hours under nitrogen atmosphere.
 - Monitoring: Check reaction progress via LC-MS (Target Mass: [M+H-Boc] or [M+Na]).
 - Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

and concentrate. Purify intermediate via flash chromatography (Hexane/EtOAc).
- Boc-Deprotection:
 - Dissolve the purified intermediate in DCM (0.1 M).
 - Add TFA (20% v/v final concentration) at 0°C.
 - Stir at room temperature for 2 hours.
 - Workup: Concentrate in vacuo.^[1] Basify with saturated

to pH > 10. Extract with DCM (3x).

- Purification: If necessary, convert to HCl salt using 2M HCl in ether for crystallization.
- Quality Control:
 - NMR: Verify the diagnostic doublet for the protons (~3.8 ppm) and the cyclohexyl multiplets.
 - Purity: Must be >95% by HPLC for biological testing.

Biological Assay Protocols

A. Competitive Binding Assay (Sigma-1 Receptor Model)

Rationale: This scaffold is highly homologous to known Sigma-1 ligands. This assay validates the compound's affinity.

Materials:

- Membrane Source: Guinea pig brain homogenates or CHO cells overexpressing hSigma-1.
- Radioligand:
(Specific Activity ~30 Ci/mmol).
- Test Compound: **4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine** (dissolved in DMSO).

Protocol:

- Preparation: Dilute test compound in assay buffer (50 mM Tris-HCl, pH 7.4) to generate a 10-point concentration curve (M to M).
- Incubation: Mix 100 μ L membrane suspension (20 μ g protein), 50 μ L radioligand (final conc. 2 nM), and 50 μ L test compound.

- Equilibrium: Incubate at 37°C for 120 minutes (slow kinetics expected due to high lipophilicity).
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic tail.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and using the Cheng-Prusoff equation.

B. Metabolic Stability Assessment (Microsomal Stability)

Rationale: The cyclohexyl ring and the piperidine ring are metabolic "hotspots" for oxidation.

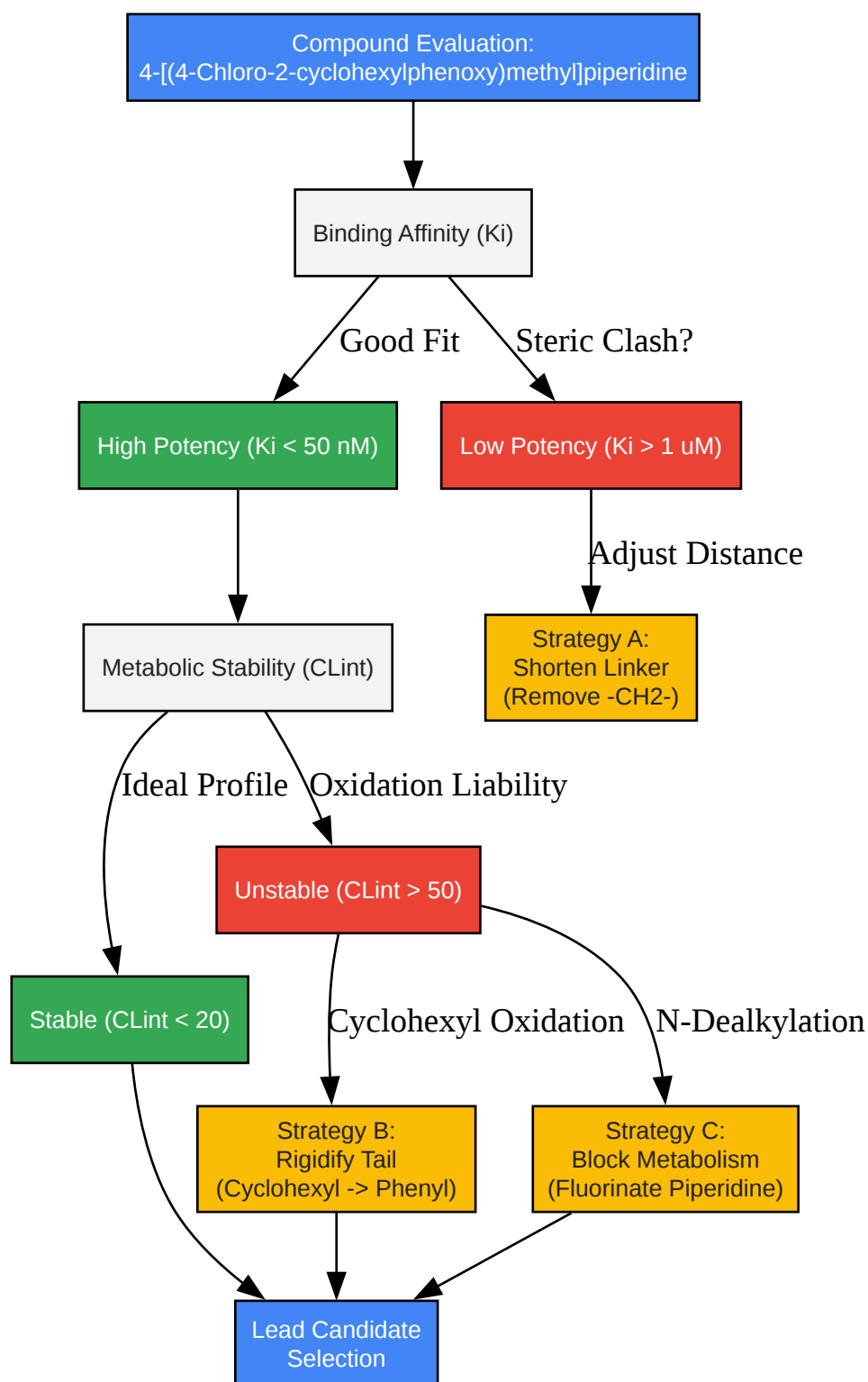
Protocol:

- Incubation: Incubate test compound (1 μ M) with Human/Mouse Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system.
- Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time to determine intrinsic clearance ().
 - Note: If

is high ($>50 \mu\text{L}/\text{min}/\text{mg}$), the cyclohexyl group is likely undergoing hydroxylation. SAR strategy: Replace cyclohexyl with a gem-dimethyl cyclohexyl or a phenyl ring.

SAR Decision Framework & Data Visualization

The following diagram illustrates the logical flow for optimizing this scaffold based on assay results.



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Caption: Decision tree for optimizing the Piperidine-Ether scaffold based on potency and metabolic feedback.

Comparative Data Summary (Hypothetical Reference Values)

Analog ID	R1 (Tail)	Linker	R2 (Head)	Sigma-1 (nM)	LogD (pH 7.4)	Microsomal (min)
Target Cmpd	4-Cl-2-Cyclohexyl-Ph	-OCH2-	Piperidine	12	4.2	18
Analog 1	4-Cl-Ph (No Cyclohexyl)	-OCH2-	Piperidine	450	2.8	>60
Analog 2	4-Cl-2-Cyclohexyl-Ph	-O- (Direct)	Piperidine	>1000	4.5	22
Analog 3	4-Cl-2-Cyclohexyl-Ph	-OCH2-	N-Methyl-Pip	8	4.4	12

Interpretation: The significant drop in potency for Analog 1 confirms that the Cyclohexyl group is essential for filling the hydrophobic pocket. Analog 2 shows that the methylene linker is critical for correct orientation.

References

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